molecular formula C8H8N4O B13667842 [5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]methanol

[5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]methanol

Cat. No.: B13667842
M. Wt: 176.18 g/mol
InChI Key: PZZXGXXJZIBBER-UHFFFAOYSA-N
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Description

[5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]methanol: is a heterocyclic compound that features a pyridine ring fused to a triazole ring with a methanol group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-pyridinecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with formic acid to yield the triazole ring. The final step involves the reduction of the formyl group to a methanol group using a reducing agent such as sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]methanol: can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.

    Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas with a palladium catalyst

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

    Oxidation: [5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]formaldehyde, [5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]carboxylic acid

    Reduction: [5-(Piperidin-2-yl)-1H-1,2,4-triazol-3-yl]methanol

    Substitution: Various substituted triazole derivatives

Scientific Research Applications

[5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]methanol: has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of [5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]methanol depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in cellular signaling pathways.

Comparison with Similar Compounds

[5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]methanol: can be compared with other similar compounds such as:

    [5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]formaldehyde: Similar structure but with a formyl group instead of a methanol group.

    [5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]carboxylic acid: Contains a carboxyl group, offering different reactivity and applications.

    [5-(Piperidin-2-yl)-1H-1,2,4-triazol-3-yl]methanol: Reduced pyridine ring, leading to different biological activity.

The uniqueness of This compound

Properties

IUPAC Name

(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c13-5-7-10-8(12-11-7)6-3-1-2-4-9-6/h1-4,13H,5H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZZXGXXJZIBBER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NNC(=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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